3-(2-Chlorophenyl)-1H-Pyrazole
Overview
Description
3-(2-Chlorophenyl)-1H-Pyrazole is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Properties
Molecular Conformation Studies : Research on pyrazole derivatives, including those with chlorophenyl groups, has shown their molecular structure and conformation. For instance, a study examined the dihedral angles and hydrogen bond formations in compounds with 1H-pyrazole rings, revealing the molecular stability and intermolecular interactions in such compounds (Shahani et al., 2010).
X-Ray Crystallography : X-ray crystallography has been utilized to unambiguously determine the structure of pyrazole derivatives. This method provided insights into the regiospecific synthesis and the unique molecular structure of such compounds, including those with chlorophenyl groups (Kumarasinghe et al., 2009).
Synthesis and Optimization
Synthesis of Derivatives : Pyrazole derivatives, including those with chlorophenyl groups, have been synthesized for various applications. The synthesis involves multiple steps, including Knoevenagel condensation and cyclization, leading to biologically active compounds (Liu et al., 2017).
Computational Design and Study : Computational methods have been applied to the design and study of pyrazole derivatives. This approach helps in understanding the properties and effects of candidate drugs, providing insights into regulatory mechanisms and drug functions (Singh et al., 2009).
Biological Applications
Antimicrobial Potential : Certain pyrazole derivatives exhibit antimicrobial activities. Studies involving molecular docking and spectroscopic analysis have revealed the potential of these compounds against bacteria and fungi, highlighting their role in developing new antimicrobial agents (Sivakumar et al., 2020).
Potential Anti-Cancer Agents : Research has identified pyrazole compounds as potential anti-cancer agents. Synthesis, electronic structure analysis, and docking studies have been conducted to evaluate their efficacy and mechanism of action in cancer therapy (Thomas et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBQZNMWKPXWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370954 | |
Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59843-55-9 | |
Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.